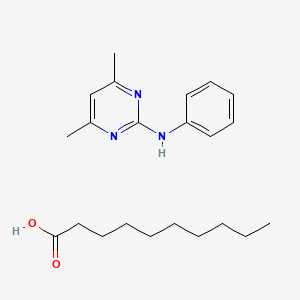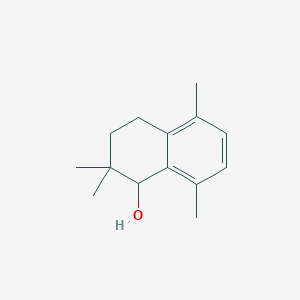![molecular formula C26H42N2O3S B12535507 2-[(Octadecanoylcarbamothioyl)amino]benzoic acid CAS No. 805323-89-1](/img/structure/B12535507.png)
2-[(Octadecanoylcarbamothioyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Octadecanoylcarbamothioyl)amino]benzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid group and an amide linkage to an octadecanoylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octadecanoylcarbamothioyl)amino]benzoic acid typically involves the following steps:
Formation of Octadecanoylcarbamothioyl Chloride: Octadecanoic acid is reacted with thionyl chloride to form octadecanoyl chloride.
Amidation Reaction: The octadecanoyl chloride is then reacted with thiourea to form octadecanoylcarbamothioyl chloride.
Coupling with Anthranilic Acid: Finally, the octadecanoylcarbamothioyl chloride is reacted with anthranilic acid (2-aminobenzoic acid) in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Octadecanoylcarbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(Octadecanoylcarbamothioyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Octadecanoylcarbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid: The parent compound, which is simpler in structure.
Para-Aminobenzoic Acid: Another aminobenzoic acid with different substitution patterns.
Octadecanoyl Derivatives: Compounds with similar long-chain fatty acid groups.
Uniqueness
2-[(Octadecanoylcarbamothioyl)amino]benzoic acid is unique due to its combination of a long-chain fatty acid derivative with an aminobenzoic acid moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
805323-89-1 |
|---|---|
Molecular Formula |
C26H42N2O3S |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
2-(octadecanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C26H42N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(29)28-26(32)27-23-20-18-17-19-22(23)25(30)31/h17-20H,2-16,21H2,1H3,(H,30,31)(H2,27,28,29,32) |
InChI Key |
MYNSTAJXJQHXBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)
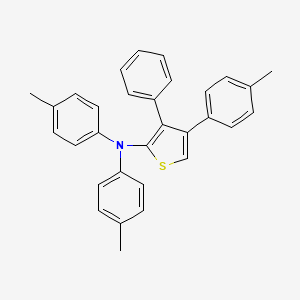
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
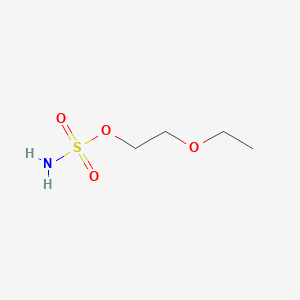
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
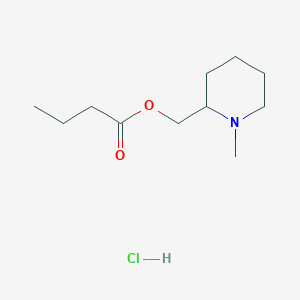
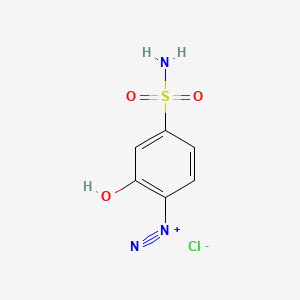
![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)
